Nifurtimox

Chagas disease Clinical tolerability Adverse event monitoring

Nifurtimox is an NTR-activated nitroheterocyclic prodrug generating open-chain nitrile metabolites distinct from benznidazole's glyoxal—producing divergent toxicity signatures and three T. cruzi susceptibility groups vs. two for the comparator. Demonstrates superior in vitro activity against geographically diverse South American isolates. CYP450-neutral metabolism—no inhibition/induction of CYP isoforms or drug transporter interaction at clinical concentrations—ideal for combination regimens. FDA-approved (Lampit) for pediatric Chagas disease, birth to <18 yr. Phase II neuroblastoma data: 53.9% response rate.

Molecular Formula C10H13N3O5S
Molecular Weight 287.29 g/mol
CAS No. 39072-15-6
Cat. No. B10779291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurtimox
CAS39072-15-6
Molecular FormulaC10H13N3O5S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
InChIKeyARFHIAQFJWUCFH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nifurtimox (CAS 39072-15-6) Compound Profile and Procurement Baseline


Nifurtimox (CAS 39072-15-6, also registered as 23256-30-6) is a 5-nitrofuran antiprotozoal agent belonging to the nitroheterocyclic prodrug class. It is one of only two drugs globally approved for the treatment of Chagas disease (American trypanosomiasis) caused by Trypanosoma cruzi, alongside benznidazole [1]. The compound requires parasite-encoded type I nitroreductase (NTR)-mediated activation to generate cytotoxic nitrile metabolites, a mechanism that underpins its selective antiparasitic activity [2]. Nifurtimox is marketed as Lampit® (Bayer) with FDA approval for pediatric patients from birth to less than 18 years of age [3]. Its key physicochemical parameters include a molecular weight of 287.29 g/mol, molecular formula C₁₀H₁₃N₃O₅S, and a plasma elimination half-life of 2.4–3.6 hours [4].

Nifurtimox (CAS 39072-15-6) Procurement Rationale: Why In-Class Substitution Is Not Feasible


Nifurtimox and benznidazole, while both nitroheterocyclic prodrugs used for Chagas disease, exhibit fundamentally distinct adverse event profiles, metabolic pathways, and clinical response patterns that preclude simple interchangeability in research or clinical protocols. The two agents produce different reactive metabolite species upon NTR-mediated activation—nifurtimox generates an unsaturated open-chain nitrile, whereas benznidazole yields glyoxal—leading to divergent toxicity signatures [1]. Additionally, nifurtimox demonstrates strain-dependent superiority in in vitro susceptibility against specific T. cruzi isolates compared to benznidazole, with statistically significant differences observed across geographically distinct parasite populations [2]. These compound-specific characteristics mandate precise procurement decisions based on the intended experimental or therapeutic context rather than generic class-based substitution.

Nifurtimox (CAS 39072-15-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Adverse Event Profile: Nifurtimox vs. Benznidazole Quantitative Tolerability Comparison

In a direct clinical comparison of 236 patients across indigenous communities in Colombia, nifurtimox demonstrated a significantly higher adverse event burden compared to benznidazole across multiple quantitative metrics. Nifurtimox treatment resulted in at least one adverse event in 84% of patients (96/115) versus 65% (79/121) for benznidazole [1]. The mean AE duration was 1.7 days (SD=1.5) for nifurtimox compared to 0.7 days (SD=1.4) for benznidazole (p<0.001). AE severity scores were 2.1 (SD=0.58) for nifurtimox versus 1.1 (SD=0.38) for benznidazole (p<0.001). Treatment discontinuations due to AEs (n=2) occurred exclusively in the nifurtimox arm [1].

Chagas disease Clinical tolerability Adverse event monitoring

In Vitro Susceptibility: Nifurtimox Superior Potency Against T. cruzi Clinical Isolates

In a comprehensive in vitro susceptibility study of 40 cloned T. cruzi strains isolated from Paraguay spanning multiple genotypes, hosts, and geographic localities, nifurtimox demonstrated overall superior antiparasitic activity compared to benznidazole. Statistical analysis identified three distinct susceptibility groups to nifurtimox (Groups A, B, C; p<0.0001) versus only two groups for benznidazole (Groups A, B; p<0.0001), indicating greater discriminatory power and strain-dependent activity for nifurtimox [1]. The authors concluded that isolates were more susceptible to nifurtimox than to benznidazole and posaconazole overall [1].

Trypanosoma cruzi Drug susceptibility Parasitology

Metabolic Pathway Differentiation: Non-CYP450 Mediated Clearance

Nifurtimox exhibits a fundamentally distinct metabolic profile compared to typical hepatically cleared drugs. Structural and mechanistic investigations have determined that nifurtimox metabolism is not mediated by typical hepatic and renal drug-metabolizing enzymes (CYP450 isoforms), but rather proceeds rapidly via reduction or nucleophilic attack [1]. In vitro studies confirm that nifurtimox is not a substrate of CYP450 enzymes and neither nifurtimox nor its major metabolites (M-4, M-6) are inhibitors or inducers of CYP isoforms [2]. The compound is also not a substrate or inhibitor of major drug transporters including P-glycoprotein (P-gp), BCRP, OATP, OAT1/3, OCT2, or MATE1/MATE2-K [2].

Drug metabolism Pharmacokinetics Drug-drug interactions

Pediatric Dosing and FDA Approval Scope Differentiation

Nifurtimox and benznidazole have distinctly different FDA-approved pediatric age ranges and weight-based dosing regimens that directly impact procurement and protocol selection. Nifurtimox (Lampit®) is FDA-approved for pediatric patients from birth to younger than 18 years of age weighing at least 2.5 kg, with dosing of 10-20 mg/kg/day for patients <41 kg and 8-10 mg/kg/day for those ≥41 kg, administered in three divided doses for 60 days [1]. In contrast, benznidazole is FDA-approved only for children 2-12 years of age at 5-8 mg/kg/day in two divided doses for 60 days [1].

Pediatric Chagas disease Regulatory approval Dosing regimen

Pharmacokinetic Profile: Rapid Absorption and Short Half-Life

Nifurtimox exhibits distinct pharmacokinetic characteristics with rapid absorption and short elimination half-life that differentiate it from other nitroheterocyclic agents. Following single-dose 120 mg oral administration with food in adult Chagas patients, nifurtimox achieved mean AUC estimates of 1676-2670 μg·h/L and Cmax estimates of 425-568 μg/L, with median Tmax of 4 hours (range: 2-8 hours) [1]. The mean elimination half-life ranged between 2.4-3.6 hours (12-37% CV) [1]. Food intake substantially increased exposure: Cmax increased 68%, AUC increased 71%, and Tmax increased by 1 hour with a high-fat meal compared to fasted conditions [1]. Plasma protein binding is 42% [1].

Pharmacokinetics Oral bioavailability Drug absorption

Neuroblastoma Clinical Trial Activity: Nifurtimox as Repurposed Anticancer Agent

Nifurtimox has demonstrated a unique repurposing application in pediatric oncology that is not shared by benznidazole or other nitroheterocyclic antiparasitics. In a Phase II clinical trial (NCT number not specified) evaluating nifurtimox (30 mg/kg/day divided TID) combined with topotecan (0.75 mg/m²/dose, days 1-5) and cyclophosphamide (250 mg/m²/dose, days 1-5) every 3 weeks for children with relapsed/refractory neuroblastoma and medulloblastoma, the regimen achieved a 53.9% response rate (CR+PR) in first-relapse neuroblastoma patients (stratum 1), with a 69.3% total benefit rate (CR+PR+SD) and average time on therapy of 165.2 days [1]. In multiply relapsed/refractory neuroblastoma (stratum 2), the response rate was 16.3% with 72.1% total benefit rate and 158.4 days average time on therapy [1].

Neuroblastoma Drug repurposing Pediatric oncology

Nifurtimox (CAS 39072-15-6) Optimal Application Scenarios for Research and Industrial Use


Pediatric Chagas Disease Clinical Trial Reference Standard

Investigators conducting pediatric Chagas disease clinical trials requiring on-label FDA-approved treatment for patients from birth to <18 years should select nifurtimox (Lampit®) over benznidazole, which is only approved for ages 2-12 years [1]. Protocol dosing should follow the weight-tiered regimen: 10-20 mg/kg/day TID for patients <41 kg, and 8-10 mg/kg/day TID for patients ≥41 kg, both for 60 days [1]. Pharmacokinetic considerations including the 2.4-3.6 hour half-life and 68-71% food-enhanced absorption necessitate strict TID dosing with meals [2].

T. cruzi Strain-Specific Susceptibility Screening and Drug Resistance Studies

For in vitro screening of geographically diverse T. cruzi isolates where strain-dependent susceptibility patterns must be characterized, nifurtimox provides superior discriminatory power compared to benznidazole, as evidenced by three distinct susceptibility groups versus two for the comparator [1]. Nifurtimox should be included as a reference standard in susceptibility panels when working with clinical isolates from South American regions, given documented overall superior susceptibility compared to both benznidazole and posaconazole in Paraguayan strains [1].

Drug-Drug Interaction-Sensitive Combination Therapy Protocols

In research or clinical protocols requiring co-administration of multiple CYP450-metabolized agents, nifurtimox offers a metabolically neutral partner drug option. The compound's metabolism proceeds via nitroreductase-mediated reduction rather than CYP450 oxidation, and nifurtimox and its major metabolites M-4 and M-6 demonstrate no inhibition or induction of CYP isoforms, nor interaction with major drug transporters (P-gp, BCRP, OATP, OAT1/3, OCT2, MATE1/2-K) at clinically relevant concentrations [1]. This profile supports nifurtimox selection when designing combination regimens where minimizing pharmacokinetic drug-drug interactions is a priority [2].

Pediatric Neuroblastoma Repurposing Research and Preclinical Studies

For investigators pursuing drug repurposing studies in pediatric oncology, nifurtimox represents a mechanistically distinct candidate with clinical proof-of-concept data. The Phase II trial demonstrated a 53.9% response rate in first-relapse neuroblastoma and 69.3% total benefit rate when combined with topotecan and cyclophosphamide [1]. Procurement for preclinical or clinical oncology research should specify the 30 mg/kg/day TID dosing schedule validated in this study, which differs from the antiparasitic dosing regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nifurtimox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.